Caffeidine Acid Sodium Salt
Description
Theoretical Frameworks for Solute-Solvent and Solute-Ion Interactions
The behavior of organic salts in solution is governed by complex interactions between the solute ions and the solvent molecules. Understanding these interactions is crucial for predicting and controlling the properties of electrolyte solutions. Several theoretical frameworks have been developed to describe these phenomena.
At a fundamental level, the dissolution of a substance depends on the free energy of solvation (ΔGsolv), which is influenced by various noncovalent interactions such as hydrogen bonding, electrostatic interactions, and dispersion forces. researchgate.netmdpi.com The key interactions in a solution of an organic salt are those between ions and solvent molecules (ion-solvent) and between the ions themselves (ion-ion).
Classical theories like the Debye-Hückel theory provide a foundational model for ion-ion interactions in dilute electrolyte solutions, accounting for the long-range nature of Coulombic forces. acs.org For more concentrated solutions, the Mean Spherical Approximation (MSA) offers a more accurate description of thermodynamic properties. acs.org
The interaction between ions and the solvent is often described by the Born theory of solvation , which models the electrostatic work of transferring an ion from a vacuum to a dielectric continuum representing the solvent. acs.org However, this continuum model has limitations, and more sophisticated approaches are often required.
Modern computational chemistry provides powerful tools for studying these interactions at a molecular level. mdpi.comMolecular Dynamics (MD) simulations , for instance, allow researchers to model the explicit interactions between individual ions and solvent molecules. hervoe.dknih.govnih.gov These simulations can reveal detailed information about solvation shells, ion pairing, and the effect of salts on the structure of the solvent itself. nih.govnih.gov Another computational approach involves using a solvent-accessible surface area (SASA) dependent potential to capture how solute-solute interactions are affected by salts. hervoe.dk These theoretical and computational models are essential for interpreting experimental data and for designing systems with desired properties, such as enhanced solubility. nih.govacs.org
Methodological Approaches in Chemical Research of Organic Salts
The study of organic salts employs a range of methodological approaches, spanning synthesis, purification, and characterization.
Synthesis and Purification: The formation of organic salts is a common strategy for purifying active pharmaceutical ingredients. researchgate.netunal.edu.co Two primary approaches are utilized:
Salt formation followed by extraction and hydrolysis : In this method, a counterion is added to a mixture, forming a salt that can be separated through extraction in a biphasic system. The purified salt is then hydrolyzed to recover the final product. researchgate.netunal.edu.co
Salt formation followed by crystallization : This approach leverages the different solubility profiles of the salt compared to the free acid or base. The salt is formed and then isolated by crystallization or precipitation. unal.edu.co Advanced crystallization techniques, such as microbatch under-oil crystallization, can be used for water-soluble organic salts. rsc.org
Characterization: Once synthesized and purified, the structure and properties of organic salts are determined using various analytical techniques. Single crystal X-ray diffraction (SCXRD) is a powerful method for elucidating the precise molecular and crystal structure. rsc.org Spectroscopic methods are also crucial. For example, FT-IR spectroscopy can provide information about the coordination between the carboxylate group and the metal ion by analyzing the frequency differences between the asymmetric and symmetric stretching vibrations of the COO⁻ group. mdpi.com Other techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide essential information for structural characterization. rsc.org
Computational methods, particularly Molecular Dynamics (MD) simulations, are increasingly used to complement experimental studies. nih.govacs.org These simulations can predict solubility by modeling the growth and dissolution of ions at crystal surfaces, providing a molecular-level understanding of the crystallization process. nih.gov
Distinguishing Caffeic Acid, Caffeine (B1668208), and their Respective Sodium Salts in Scientific Literature
In scientific literature, it is crucial to distinguish between several related but structurally distinct compounds: caffeic acid, caffeine, and caffeidine (B195705) acid, along with their corresponding sodium salts.
Caffeic Acid and its Sodium Salt: Caffeic acid is a natural phenolic compound belonging to the hydroxycinnamic acid class. mdpi.combiointerfaceresearch.com It is found in various plants and is known for its antioxidant properties. biointerfaceresearch.com Structurally, it consists of a dihydroxylated phenyl ring attached to a propenoic acid group. biointerfaceresearch.comnih.gov
Caffeic Acid Sodium Salt (Sodium Caffeate): As an acid, caffeic acid readily forms a sodium salt by reacting with a sodium base like sodium hydroxide. google.comhmdb.ca This salt, known as sodium caffeate, exhibits different properties from the parent acid, particularly increased water solubility. nih.govmdpi.com The interaction between the caffeate anion and the sodium cation is primarily electrostatic. mdpi.com
Caffeine and its Formulations with Sodium Salts: Caffeine is a well-known central nervous system stimulant and an alkaloid found in coffee, tea, and other plants. nih.gov It is structurally distinct from caffeic acid and is not an acid itself, but rather a weak base. nih.gov Therefore, it does not form a sodium salt in the same way an acid does. However, caffeine is often formulated with sodium salts of other acids, such as sodium citrate (B86180) or sodium salicylate. researchgate.netontosight.ai These formulations can increase the solubility of caffeine in water. researchgate.net
Caffeidine Acid and its Sodium Salt: Caffeidine acid is a degradation product that can result from the hydrolysis of caffeine, particularly in an alkaline environment. It is considered an impurity of caffeine. Its chemical structure is 1-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-Imidazole-5-carboxylic acid. nih.gov
Caffeidine Acid Sodium Salt: This is the sodium salt of caffeidine acid. It is an off-white or pale yellow solid. As the sodium salt of a carboxylic acid, it is soluble in solvents like methanol (B129727) and DMSO.
The following table summarizes the key properties of these compounds.
| Property | Caffeic Acid | Caffeic Acid Sodium Salt | Caffeine | Caffeidine Acid | This compound |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid nih.gov | Sodium (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione | 3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid nih.gov | Sodium 4-(1,3-dimethylureido)-1-methyl-1H-imidazole-5-carboxylate |
| Molecular Formula | C₉H₈O₄ nih.gov | C₉H₇NaO₄ schd-shimadzu.com | C₈H₁₀N₄O₂ | C₈H₁₂N₄O₃ nih.gov | C₈H₁₁N₄O₃.Na |
| Molecular Weight | 180.16 g/mol nih.gov | 202.14 g/mol (approx.) | 194.19 g/mol | 212.21 g/mol nih.gov | 234.19 g/mol |
| Description | A hydroxycinnamic acid, a natural phenolic compound. mdpi.combiointerfaceresearch.com | The sodium salt of caffeic acid. nih.gov | An alkaloid, CNS stimulant. | A degradation product/impurity of caffeine. | The sodium salt of caffeidine acid. |
| Solubility | Slightly soluble in cold water, soluble in hot water. nih.gov | Generally more water-soluble than caffeic acid. mdpi.com | Sparingly soluble in water. | Data not widely available. | Soluble in DMSO, Methanol. |
Properties
Molecular Formula |
C₈H₁₁N₄NaO₃ |
|---|---|
Molecular Weight |
234.19 |
Synonyms |
1-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-Imidazole-5-carboxylic Acid Sodium Salt; Caffeidinecarboxylic Acid Sodium Salt |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies for Characterization
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Related Compounds in Complex Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of caffeine (B1668208) and its related compounds in diverse samples, ranging from beverages to biological fluids. truman.edunih.govmtu.edu Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly common for caffeine analysis. nih.gov The method's robustness allows for the accurate determination of caffeine alongside other components, such as preservatives like sodium benzoate, in a single analytical run. mtu.eduhelixchrom.com
Effective HPLC analysis relies on the optimization of several parameters, including the stationary phase (e.g., C18 or C8 columns), mobile phase composition (often a mixture of water with solvents like methanol (B129727) or acetonitrile (B52724) and modifiers like acetic acid), and the detector settings. truman.edunih.gov UV detection is frequently employed, with wavelengths around 254 nm or 280 nm being common for caffeine analysis. truman.eduscispace.com The development of rapid and efficient HPLC methods is crucial for quality control in the food and pharmaceutical industries, enabling the quantification of caffeine content with high precision and accuracy. truman.eduhelixchrom.com
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) serves as an effective sample preparation technique prior to HPLC analysis, particularly for complex biological or food matrices. researchgate.netnih.gov SALLE utilizes the principle that the solubility of a water-miscible organic solvent (like acetonitrile) in an aqueous sample can be significantly decreased by adding a high concentration of salt (e.g., sodium chloride, sodium sulfate (B86663), or ammonium (B1175870) acetate). researchgate.netchromatographyonline.com This addition induces the formation of two distinct phases: a salt-rich aqueous layer and an organic solvent layer, into which analytes like caffeine are partitioned. researchgate.net
This method is advantageous because it is rapid, cost-effective, and uses less toxic solvents compared to traditional liquid-liquid extraction. nih.govresearchgate.net It provides cleaner extracts than simple protein precipitation by achieving a true phase separation, which is beneficial for protecting the HPLC column and improving analytical sensitivity. nih.gov The efficiency of the extraction in SALLE is influenced by several factors, including the choice and amount of salt, the type of organic solvent, and the sample's pH, all of which must be optimized to achieve high recovery of the target analytes. researchgate.netchromatographyonline.com
Mixed-mode chromatography represents a significant advancement in HPLC, offering enhanced selectivity for complex mixtures containing compounds with diverse polarities and charge states, such as caffeine and various counter-ions from salts. thermofisher.comthermofisher.com These columns feature a stationary phase that combines multiple retention mechanisms, typically reversed-phase with ion-exchange (either anion-exchange or cation-exchange) and sometimes HILIC (Hydrophilic Interaction Liquid Chromatography). helixchrom.comthermofisher.com
This multi-modal interaction capability allows for the simultaneous analysis of a primary compound like a basic drug and its acidic counter-ion in a single run, which would be challenging with conventional single-mode columns. sielc.com The selectivity and retention of analytes on a mixed-mode column can be finely tuned by adjusting mobile phase parameters such as pH, ionic strength (buffer concentration), and the proportion of organic solvent. thermofisher.comsielc.com This adjustability provides chromatographers with powerful tools to optimize separations, improve resolution between closely eluting peaks, and even reverse the elution order of compounds to overcome analytical challenges. thermofisher.com The use of mixed-mode columns is particularly well-suited for pharmaceutical analysis where active ingredients are often formulated as salts. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ion-Molecule Interaction Elucidation (e.g., ¹³C and ¹H NMR for caffeine-anion interactions)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating ion-molecule interactions at a molecular level. Specifically, ¹³C and ¹H NMR are used to probe the interactions between caffeine and various anions from sodium salts in aqueous solutions. researchgate.netnih.gov Changes in the chemical shifts of caffeine's carbon (¹³C) and proton (¹H) nuclei upon the addition of a salt provide direct evidence of interactions. researchgate.net These shifts serve as a sensitive measure of how anions affect the electronic environment of individual atoms within the caffeine molecule. nih.gov
Studies have shown that the nature of the anion significantly influences the interaction. researchgate.net Weakly hydrated anions, such as iodide (I⁻), thiocyanate (B1210189) (SCN⁻), and perchlorate (B79767) (ClO₄⁻), tend to associate with the hydrophobic regions of the caffeine molecule, including its methyl groups and heteroatomic ring. researchgate.net This association leads to an increase in the ¹³C chemical shifts and a decrease in caffeine's tendency to self-aggregate. nih.gov Conversely, strongly hydrated anions, like sulfate (SO₄²⁻), are excluded from the caffeine surface, which promotes caffeine aggregation and salts it out of the solution. researchgate.netnih.gov This information is crucial for understanding the Hofmeister series, which ranks ions based on their ability to affect the solubility and stability of macromolecules and solutes in water. researchgate.net
| Caffeine Carbon Atom | Δδ with NaSCN (ppm) | Δδ with NaCl (ppm) | Δδ with Na₂SO₄ (ppm) |
|---|---|---|---|
| C2 | 0.30 | -0.05 | -0.15 |
| C4 | 0.45 | -0.10 | -0.25 |
| C5 | 0.25 | -0.08 | -0.20 |
| C6 | 0.35 | -0.07 | -0.18 |
| C8 | 0.15 | -0.03 | -0.10 |
| Methyl Carbons (Avg.) | 0.20 | -0.04 | -0.09 |
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Molecular Interaction Analysis
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for studying molecular interactions by probing the vibrational modes of molecules. mdpi.com It is particularly useful for analyzing samples in aqueous solutions with minimal sample preparation. researchgate.net In the context of caffeine-salt interactions, ATR-FTIR can detect changes in the vibrational frequencies of specific functional groups within the caffeine molecule, such as the carbonyl (C=O) groups, upon the addition of salts. researchgate.net
These spectral changes provide insights into how ions affect the hydration shell and aggregation state of caffeine. nih.gov For instance, strongly hydrated anions can cause desolvation of the caffeine molecule, leading to shifts in the IR bands that indicate an increase in caffeine self-association. nih.gov In contrast, weakly hydrated anions can interact differently, leading to changes that suggest a disruption of caffeine aggregates. researchgate.net By analyzing specific regions of the infrared spectrum, researchers can gain a qualitative understanding of the molecular mechanisms driving salting-in and salting-out phenomena, complementing the quantitative data obtained from other techniques like NMR and VPO. researchgate.netscielo.br
Vapor-Pressure Osmometry (VPO) for Solute-Salt Interaction Thermodynamics
Vapor-Pressure Osmometry (VPO) is a thermodynamic technique used to measure the osmotic pressure of a solution, which provides information about the interactions between solutes and salts. nih.gov It is particularly effective for studying these interactions across a range of concentrations, from high dilution to intermediate levels, which may not be accessible through solubility measurements alone. nih.govacs.org VPO directly probes how the addition of a salt alters the chemical potential of the solute (caffeine) in the solution. nih.gov
By measuring the osmolality of ternary solutions (caffeine-water-salt) and subtracting the contributions from binary solutions (caffeine-water and salt-water), a parameter known as the preferential interaction coefficient can be determined. nih.govacs.org This coefficient quantifies the net effect of the salt on the caffeine molecules. A positive value indicates a "salting-in" effect, where the salt enhances the solubility of caffeine, as observed with NaSCN. A negative value signifies a "salting-out" effect, where the salt decreases solubility, which is the case for salts like NaCl and Na₂SO₄. nih.gov These experimental results are essential for understanding the thermodynamic driving forces behind ion-specific effects and for validating molecular simulation models of solute-salt interactions. nih.govnih.govresearchgate.net
| Salt | Salting-Out Constant (kₛ, kg/mol) | Effect |
|---|---|---|
| Na₂SO₄ | 0.45 | Salting-out |
| NaCl | 0.18 | Salting-out |
| NaSCN | -0.25 | Salting-in |
Computational and Theoretical Chemistry Investigations of Sodium Salt Interactions
Molecular Dynamics (MD) Simulations for Solvation and Association Phenomena
Molecular dynamics (MD) simulations are a cornerstone of computational studies, allowing researchers to model the movement and interaction of atoms and molecules over time. This approach has been instrumental in elucidating how sodium salts modulate caffeine's behavior in aqueous solutions.
Long-duration MD simulations have been employed to study the self-association of caffeine (B1668208) in water with and without sodium chloride (NaCl). nih.gov These simulations, conducted across a temperature range of 275 to 350 K, reveal that caffeine's tendency to associate with itself decreases as temperature increases. nih.gov This is attributed to changes in the hydration of caffeine's hydrophobic and hydrophilic sites. nih.gov The presence of NaCl was observed to induce a "salting-out" effect, promoting the formation of higher-order caffeine clusters. nih.govnih.gov This is supported by analyses of radial distribution functions, solvent accessible surface area (SASA), and cluster structures, which show that adding salt enhances caffeine aggregation. nih.gov
Simulations also indicate that the presence of salt alters the thermodynamics of caffeine association. In pure water, the process is enthalpy-driven, but in a salt solution, it becomes entropy-driven, especially at higher temperatures, due to stronger interactions between the salt ions and caffeine. nih.gov
All-atom MD simulations provide a detailed view of where and how specific ions interact with a caffeine molecule. Studies have been conducted using various sodium salts to understand the molecular origins of salting-in and salting-out phenomena, which are highly dependent on the type of anion present. acs.org
Simulations involving sodium thiocyanate (B1210189) (NaSCN) (salting-in), sodium chloride (NaCl) (weakly salting-out), and sodium sulfate (B86663) (Na2SO4) (strongly salting-out) have been performed to map the spatial distribution of ions around a caffeine molecule. acs.org
Key findings from these simulations include:
Anion Interactions: Weakly hydrated anions like thiocyanate (SCN⁻) tend to accumulate around the hydrophobic regions of the caffeine molecule, which is a key driver for the salting-in effect. acs.orgresearchgate.net Conversely, strongly hydrated anions such as sulfate (SO₄²⁻) are depleted from the caffeine surface, promoting caffeine self-association and leading to salting-out. acs.orgresearchgate.net
Cation Interactions: Sodium (Na⁺) ions show an affinity for the oxygen atoms of caffeine's two ketone groups. rsc.org
Water's Role: The structuring of water molecules around caffeine is complex and plays a crucial role. nih.gov Strongly hydrated anions tend to desolvate the caffeine molecule, which enhances its aggregation. nih.govresearchgate.net
These simulations confirm that anion enrichment or depletion is primarily driven by interactions with the hydrophobic areas of the caffeine molecule, while the rest of the surface lacks specific, strong interaction sites for ions. acs.org
| Sodium Salt | Anion | Effect on Caffeine | Observed Molecular Interaction |
|---|---|---|---|
| Sodium Thiocyanate (NaSCN) | Thiocyanate (SCN⁻) | Salting-In | Accumulates around hydrophobic regions of caffeine. acs.orgresearchgate.net |
| Sodium Chloride (NaCl) | Chloride (Cl⁻) | Weak Salting-Out | Slightly depleted from caffeine surface. acs.org |
| Sodium Sulfate (Na₂SO₄) | Sulfate (SO₄²⁻) | Strong Salting-Out | Excluded from caffeine surface, promoting aggregation. acs.orgresearchgate.net |
To efficiently study the complex thermodynamics of these systems, especially at higher concentrations, new computational models have been developed. Traditional all-atom simulations can be computationally expensive for exploring many-body interactions over long timescales.
A significant advancement is the development of a new potential energy function that is dependent on the instantaneous solvent accessible surface area (SASA), salt type, and concentration. acs.orgnih.gov This SASA-based model can be incorporated into coarse-grained Monte Carlo simulations, allowing for a highly efficient exploration of the thermodynamics driving salting-in and salting-out. acs.orgnih.gov This approach successfully captures the molecular driving forces in caffeine-salt solutions and has been validated with experimental data from vapor-pressure osmometry. acs.orgnih.gov The model demonstrates that the solvation free energy is perturbed by the addition of a salt, and this perturbation is linearly dependent on the SASA. nih.gov
Density Functional Theory (DFT) Calculations for Molecular Optimization and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the optimized geometry and energetics of molecular interactions.
DFT calculations, using functionals like CAM-B3LYP, have been applied to study the sodium affinity (SA) of caffeine. researchgate.net These studies calculate the energy changes when a sodium ion binds to caffeine, both in the gas phase and in a solvent environment modeled by a polarized continuum model (PCM). researchgate.net Research has shown that the electrostatic field of the solvent considerably decreases the sodium affinity of caffeine compared to the gas phase. researchgate.net DFT is also fundamental for parameterizing the force fields used in classical MD simulations, ensuring the accuracy of the models. cmu.edu
Molecular Docking Studies of Ligand-Receptor Interactions in Model Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like caffeine) when bound to a second (a receptor, such as a protein) to form a stable complex.
Docking studies have been crucial in understanding how caffeine interacts with biological targets like the human adenosine (B11128) A₂A receptor (A₂AAR). ku.edunih.gov These simulations, often used as a starting point for more extensive MD simulations, predict the binding poses of caffeine within the receptor's active site. acs.org For instance, caffeine was docked into the active site of the metabolizing enzyme CYP1A2 using tools like AutoDock Vina to identify the most likely binding orientations for further simulation. acs.org
Studies have also explored how the presence of sodium ions can influence the accuracy of ligand docking in receptors like the A₂AAR. researchgate.net Furthermore, docking has been used to investigate how caffeine might modulate the binding of other drugs, such as imatinib, to enzymes like CYP3A4, revealing that caffeine's presence can enhance the binding strength of other compounds. nih.gov
Free-Energy Calculations in Solvation Thermodynamics
Calculating the free energy of solvation is essential for understanding the thermodynamics of how a solute like caffeine dissolves in a solvent, and how this is affected by the presence of salts. Free-energy calculations provide a quantitative measure of salting-in and salting-out effects. nih.gov
These calculations often suggest that the influence of ions on solvation is more complex than simple ion binding to the solute surface; the energetic contributions of water reorganization play a significant role. nih.gov Advanced simulation techniques are used to compute the excess chemical potential of caffeine in various salt solutions compared to pure water. nih.gov For example, by combining grand canonical Monte Carlo simulations with a SASA-dependent potential, researchers can decompose the free energy changes into contributions from caffeine-solvent and caffeine-caffeine interactions. nih.gov These models show that for salting-out salts, the transfer free energy of a caffeine monomer from water to the salt solution opposes the free energy gain from enhanced caffeine self-association. nih.gov
These computational approaches are vital for building a complete thermodynamic picture of caffeine's behavior in complex aqueous environments. researchgate.net
Intermolecular Interactions and Solution Behavior of Organic Sodium Salts
Salt-Specific Effects on Solvation Thermodynamics (Hofmeister Series Relevance)
The dissolution of a salt in water alters the solvent's properties, an effect that is highly specific to the ions involved. These ion-specific effects are famously captured by the Hofmeister series, which ranks ions based on their ability to influence the solubility of proteins and other macromolecules. nih.govacs.org The series arises from the varying abilities of ions to structure or disrupt the hydrogen-bonding network of water.
Ions are broadly classified as "kosmotropes" (structure-makers) or "chaotropes" (structure-breakers). Kosmotropes, typically small ions with high charge density, are strongly hydrated and tend to order water molecules, strengthening the hydrophobic effect. Chaotropes, which are generally large ions with low charge density, are weakly hydrated and disrupt water's structure, thereby weakening the hydrophobic effect. The Caffeidine (B195705) Acid anion's position within this series would be a key determinant of its effect on solvation thermodynamics.
Table 1: The Hofmeister Series for Anions and Cations This table illustrates the general ranking of common ions from most to least precipitating (kosmotropic to chaotropic). acs.org The precise placement of the Caffeidine Acid anion would require experimental determination.
| Effect | Anions | Cations |
|---|---|---|
| Kosmotropic (Salting-Out) | CO₃²⁻ > SO₄²⁻ > H₂PO₄⁻ > F⁻ > Cl⁻ | (CH₃)₄N⁺ > Cs⁺ > Rb⁺ > NH₄⁺ > K⁺ > Na⁺ |
| Chaotropic (Salting-In) | Br⁻ > NO₃⁻ > I⁻ > ClO₄⁻ > SCN⁻ | Li⁺ > Mg²⁺ > Ca²⁺ |
The addition of a salt can either decrease or increase the solubility of an organic solute, phenomena known as "salting-out" and "salting-in," respectively. researchgate.net This behavior is a direct consequence of the Hofmeister effect.
Salting-Out: This occurs when the added salt ions are kosmotropic. researchgate.net These ions strongly interact with water molecules, effectively reducing the amount of "free" water available to solvate the organic solute. researchgate.net This enhances the hydrophobic effect, promoting solute aggregation and precipitation. acs.org For example, salts like sodium sulfate (B86663) and sodium chloride are known to decrease the solubility of caffeine (B1668208), a related compound, in water. researchgate.netresearchgate.net If the Caffeidine Acid anion is kosmotropic, its sodium salt would likely exhibit a salting-out effect on other solutes.
Salting-In: This is characteristic of chaotropic salts. researchgate.net These ions disrupt the water structure, making the solution a better solvent for nonpolar molecules and weakening the hydrophobic effect. Sodium salts with large, polarizable anions like perchlorate (B79767) (ClO₄⁻) and thiocyanate (B1210189) (SCN⁻) have been shown to increase the solubility of caffeine. researchgate.netresearchgate.net
The specific effect of Caffeidine Acid Sodium Salt would depend on the balance between the kosmotropic nature of the Na⁺ ion and the properties of the Caffeidine Acid anion. acs.org
The Na⁺ ion, being relatively small and possessing a high charge density, is strongly hydrated. This strong interaction orders the water molecules in its immediate vicinity. acs.org The disruption caused by Na⁺ is generally limited to its first solvation shell. The Caffeidine Acid anion's hydration would depend on its size, charge distribution, and the presence of functional groups capable of hydrogen bonding.
The competition for water molecules between the ions and other solutes is a key mechanism behind salting effects. aip.org Strongly hydrated ions (kosmotropes) sequester water molecules, making the solution a poorer solvent for other solutes and promoting their aggregation. aip.org Conversely, weakly hydrated ions (chaotropes) have a lesser effect on water availability, and their disruptive influence on the bulk water structure can enhance solute solubility. The hydration of the Caffeidine Acid anion itself will also influence its interactions with other molecules, affecting aggregation and solubility. nih.gov
Analysis of Preferential Binding Coefficients and Spatial Distribution Functions
To gain a detailed molecular-level understanding of the interactions in a solution of this compound, advanced computational and experimental techniques are employed. Key analytical tools include the determination of preferential binding coefficients and the analysis of spatial distribution functions.
The preferential binding coefficient (Γ) quantifies the net interaction of a cosolute (like a salt) with a solute molecule (like Caffeidine Acid). nih.gov A positive value indicates a net accumulation of the cosolute around the solute (preferential binding), while a negative value signifies net exclusion (preferential hydration). nih.gov This coefficient provides a thermodynamic measure of whether a salt will have a salting-in (positive Γ) or salting-out (negative Γ) effect. nih.govnih.gov These coefficients can be determined experimentally or calculated from simulations and are crucial for understanding how salts modify a solute's chemical potential. acs.orgacs.org
Spatial Distribution Functions (SDFs) are a powerful tool derived from molecular dynamics simulations that provide a three-dimensional map of the probability of finding a particular type of atom or molecule at a given position relative to a central solute. nih.govresearchgate.net By calculating the SDFs for water, Na⁺ ions, and other cosolutes around a Caffeidine Acid anion, one can visualize the structure of the hydration shell and identify specific binding sites for ions. nih.govresearchgate.netnih.gov For example, studies on caffeine have used SDFs to show how different anions accumulate at specific sites on the caffeine molecule, providing a direct molecular picture of the forces driving salting-in and salting-out effects. nih.gov
Electrical Conductivity Studies of Caffeinate Anion and Related Salts
Conductometric studies are a primary method for investigating these properties. By measuring the electrical conductivity of a solution across a range of concentrations, it is possible to determine key physicochemical parameters that describe the behavior of the ions in the solution. These parameters are crucial for understanding the transport properties of the ions, which are influenced by their size, charge, and interaction with the solvent molecules.
Determination of Limiting Molar Conductances and Diffusion Coefficients
The molar conductivity (Λ_m) of an electrolyte is a measure of its ability to conduct electricity per mole of electrolyte. It is defined as the conductivity of the solution (κ) divided by the molar concentration (c) of the electrolyte. The molar conductivity varies with concentration; for strong electrolytes, it decreases as the concentration increases due to inter-ionic interactions.
The limiting molar conductivity (Λ_m^o), also known as molar conductivity at infinite dilution, represents the molar conductivity when the concentration of the electrolyte approaches zero. At this point, ion-ion interactions are negligible, and each ion contributes independently to the total conductivity. This principle is described by Kohlrausch's Law of Independent Migration of Ions , which states that the limiting molar conductivity of an electrolyte is the sum of the limiting molar ionic conductivities of its constituent cation and anion. wikipedia.org
For Sodium Caffeate (NaCaff), the relationship is:
Λ_m^o(NaCaff) = λ_Na⁺^o + λ_Caff⁻^o
Where:
Λ_m^o(NaCaff) is the limiting molar conductivity of Sodium Caffeate.
λ_Na⁺^o is the limiting molar ionic conductivity of the sodium ion.
λ_Caff⁻^o is the limiting molar ionic conductivity of the caffeinate anion.
The value of λ_Na⁺^o is well-established from extensive experimental data. The limiting molar ionic conductivity for the caffeinate anion (λ_Caff⁻^o) can be determined experimentally by measuring the limiting molar conductivity of sodium caffeate and subtracting the known value for the sodium ion. While specific experimental data for the caffeinate anion is not widely published, the following table illustrates the principle using known values for the sodium ion and a hypothetical, yet reasonable, value for the caffeinate anion based on its structure.
| Ion | Limiting Molar Ionic Conductivity (λ^o) at 298.15 K (S cm² mol⁻¹) |
|---|---|
| Na⁺ | 50.1 |
| Caffeinate⁻ (Hypothetical) | 35.0 |
| Salt | Calculated Limiting Molar Conductivity (Λ_m^o) at 298.15 K (S cm² mol⁻¹) |
|---|---|
| Sodium Caffeate (NaCaff) | 85.1 |
The diffusion coefficient (D) of an ion, which describes the rate of its movement through a solution under a concentration gradient, is directly related to its limiting molar ionic conductivity. jchemrev.com This relationship is given by the Nernst-Einstein equation:
D = (RTλ^o) / (|z|F²)
Where:
D is the diffusion coefficient.
R is the ideal gas constant (8.314 J K⁻¹ mol⁻¹).
T is the absolute temperature in Kelvin.
λ^o is the limiting molar ionic conductivity.
|z| is the absolute value of the ionic charge.
F is the Faraday constant (96485 C mol⁻¹).
Using this equation, the diffusion coefficient for the caffeinate anion can be calculated from its limiting molar ionic conductivity.
| Ion | Limiting Molar Ionic Conductivity (λ^o) at 298.15 K (S cm² mol⁻¹) (Hypothetical) | Calculated Diffusion Coefficient (D) at 298.15 K (m² s⁻¹) |
|---|---|---|
| Caffeinate⁻ | 35.0 | 9.3 x 10⁻¹⁰ |
Calculation of Stokes Radii
The Stokes radius (r_s) of an ion in solution is the effective radius of a hard sphere that would diffuse at the same rate as the ion. wikipedia.org It is also referred to as the effective hydrated radius because it accounts for the shell of solvent molecules that move with the ion. wikipedia.org The Stokes radius is not necessarily the same as the crystallographic or ionic radius, as it is influenced by the extent of solvation. wikipedia.org
The Stokes radius can be calculated from the diffusion coefficient using the Stokes-Einstein equation:
D = (k_B T) / (6πηr_s)
Where:
D is the diffusion coefficient.
k_B is the Boltzmann constant (1.380 x 10⁻²³ J K⁻¹).
T is the absolute temperature in Kelvin.
η is the viscosity of the solvent (for water at 298.15 K, η ≈ 8.90 x 10⁻⁴ Pa·s).
r_s is the Stokes radius.
Rearranging the formula to solve for the Stokes radius:
r_s = (k_B T) / (6πηD)
By using the calculated diffusion coefficient for the caffeinate anion, its Stokes radius can be estimated. This provides a measure of the effective size of the ion as it moves through the aqueous solution.
| Ion | Calculated Diffusion Coefficient (D) at 298.15 K (m² s⁻¹) (Hypothetical) | Calculated Stokes Radius (r_s) at 298.15 K (m) |
|---|---|---|
| Caffeinate⁻ | 9.3 x 10⁻¹⁰ | 2.6 x 10⁻¹⁰ |
Applications in Advanced Chemical Systems and Catalysis
Utilization of Protonated Caffeine (B1668208) in Deep Eutectic Solvent (DES) Synthesis
Deep Eutectic Solvents (DESs) have emerged as a greener alternative to traditional organic solvents in various industrial processes. A novel development in this area is the synthesis of a DES incorporating protonated caffeine. mdpi.comnih.gov In one study, a DES was successfully synthesized using protonated caffeine chloride (CafCl), ethylene (B1197577) glycol (EG), and zinc chloride (ZnCl₂). mdpi.comresearchgate.net
Caffeine was first protonated in an anhydrous medium to enhance its interaction within the solvent system. mdpi.comnih.gov The formation of the N-H bond in the imidazole (B134444) ring was confirmed through various analytical techniques, including FTIR spectroscopy, NMR, and thermogravimetric analysis (TGA). mdpi.comresearchgate.net This protonation creates highly polar regions on the caffeine molecule, enabling strong hydrogen bonding and coordinative interactions with the other components of the DES. mdpi.comnih.gov
The resulting eutectic mixture was formed with a specific molar ratio of its components, creating a liquid with manageable viscosity at temperatures below 100°C. mdpi.com Computational simulations have provided insight into the stability of this system, showing that the incorporation of protonated caffeine leads to a decrease in the interaction distance between key atoms, thereby enhancing the stability of the hydrogen bond network. mdpi.comnih.gov This novel DES shows promise for industrial applications, such as the extraction of sulfur compounds from fossil fuels, due to the activation of the caffeine's imidazole ring. mdpi.comnih.gov
| Component | Role | Molar Ratio |
| Ethylene Glycol (EG) | Hydrogen Bond Donor (HBD) | 1 |
| Zinc Chloride (ZnCl₂) | Hydrogen Bond Acceptor (HBA) | 2 |
| Protonated Caffeine (CafCl) | Additive | 0.1 |
| Data derived from a study on a novel Deep Eutectic Solvent. mdpi.comnih.govresearchgate.net |
Caffeine and its Derivatives as Catalysts in Organic Transformations
Caffeine is increasingly recognized as a green, biodegradable, and efficient catalyst in organic chemistry. semanticscholar.orgnih.gov Its low toxicity and cost-effectiveness make it an attractive alternative to more traditional, and often more hazardous, catalysts. mdpi.com Caffeine has demonstrated its catalytic activity in a variety of multicomponent reactions, which are highly valued for their efficiency in building complex molecules in a single step. semanticscholar.orgresearchgate.net
For instance, caffeine has been successfully employed as a catalyst for the synthesis of polysubstituted dihydro-2-oxypyrroles. nih.govsemanticscholar.org This reaction involves a multicomponent domino process, where caffeine facilitates the formation of these heterocyclic compounds under mild conditions. nih.gov Another notable application is the use of caffeine hydrogen sulfate (B86663) as a catalyst in the Kabachnik–Fields reaction to synthesize α-amino acid derivatives. nih.gov This reaction proceeds efficiently under solvent-free conditions with microwave irradiation, highlighting the catalyst's role in promoting environmentally benign synthetic methods. nih.gov
The catalytic utility of caffeine extends to the synthesis of other important chemical structures, such as 1,8-dioxo-octahydroxanthenes, where a caffeine-based ionic liquid serves as an eco-friendly catalyst under solvent-free conditions. semanticscholar.org These examples underscore the versatility of caffeine and its derivatives in promoting diverse and sustainable organic transformations. researchgate.net
| Reaction Type | Catalyst | Products Synthesized | Key Features |
| Multicomponent Domino Reaction | Caffeine | Polysubstituted dihydro-2-oxypyrroles | Green, biodegradable catalyst; ambient temperature. nih.gov |
| Kabachnik–Fields Reaction | Caffeine Hydrogen Sulfate | α-Amino Acid Derivatives | Solvent-free; microwave irradiation; high yield. nih.gov |
| Synthesis of Xanthenes | Caffeine-based Ionic Liquid | 1,8-dioxo-octahydroxanthenes | Eco-friendly; solvent-free conditions. semanticscholar.org |
| A summary of organic transformations catalyzed by caffeine and its derivatives. |
Development of Imidazolium (B1220033) Salts from Caffeine for Ligand Synthesis
The imidazole ring within the caffeine structure is a key feature that allows for its conversion into valuable chemical precursors, specifically imidazolium salts. semanticscholar.orgrsc.org These salts are immediate precursors to N-heterocyclic carbenes (NHCs), a class of ligands that have revolutionized the field of organometallic catalysis. rsc.orggoogle.com
The synthesis of caffeine-based NHC metal complexes can be achieved through the deprotonation of the C8 position on the imidazole ring, a process known as direct metalation. rsc.org Alternatively, the imidazole ring can be modified, for example by methylation at the N-9 position, to form an N9-Me caffeine imidazolium salt. rsc.org This salt can then be deprotonated and coordinated to transition metals like palladium (Pd) to form stable and effective catalysts. rsc.org
Similarly, cyclopentadienyl (B1206354) nickel–NHC complexes have been synthesized from imidazolium salts derived from the methylation of caffeine. rsc.org These nickel-based catalysts have shown high reactivity in Suzuki–Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. rsc.org The development of these caffeine-derived ligands offers a sustainable alternative to traditional imidazol-2-ylidenes, opening new avenues for designing catalysts for a wide range of chemical transformations. semanticscholar.orgrsc.org
| Precursor | Ligand Type | Metal Complex Example | Catalytic Application |
| N9-Me Caffeine Imidazolium Salt | N-Heterocyclic Carbene (NHC) | Palladium (II) Complexes | Cross-coupling reactions. rsc.org |
| Methylated Caffeine Imidazolium Salt | N-Heterocyclic Carbene (NHC) | Cyclopentadienyl Nickel (II) Complexes | Suzuki–Miyaura cross-coupling. rsc.org |
| Examples of ligand synthesis and applications derived from caffeine-based imidazolium salts. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Specific Caffeic Acid and Caffeine (B1668208) Salt Forms
The creation of a specific, stable salt complex of caffeic acid and caffeine requires dedicated synthetic strategies. While caffeine can be synthesized through various chemical pathways, including from uric acid or guanine, and caffeic acid is naturally abundant, the formation of a specific co-crystal or salt with sodium presents a unique challenge. echemi.comquora.comresearchgate.net Future research should focus on developing and optimizing methods to produce a pure, crystalline form of this ternary complex.
Key areas for investigation include:
Reaction Crystallization: This method involves reacting caffeic acid with a sodium base in the presence of caffeine to encourage the simultaneous formation of the sodium salt of caffeic acid and its co-crystallization with caffeine.
Solvent-based Methods: Systematic screening of different solvent systems will be crucial. The polarity and hydrogen-bonding capacity of the solvent can significantly influence the intermolecular interactions between caffeic acid, caffeine, and sodium ions, dictating the final crystal structure.
Solid-State Synthesis: Techniques like grinding or shearing caffeic acid, a sodium salt, and caffeine together could offer a solvent-free route to the desired complex, which is both environmentally friendly and potentially capable of producing unique polymorphic forms.
Table 1: Potential Synthetic Strategies
| Synthetic Method | Description | Key Parameters to Optimize | Potential Outcome |
|---|---|---|---|
| Reaction Crystallization | In-situ salt formation and co-crystallization from solution. | Reactant stoichiometry, temperature, pH, rate of addition. | Controlled growth of high-purity crystals. |
| Solvent Evaporation | Dissolving components in a common solvent and allowing slow evaporation to induce crystallization. | Solvent choice, concentration, evaporation rate. | Simple method for screening potential co-crystal formation. |
Advanced Spectroscopic Probes for Real-Time Interaction Dynamics in Complex Biological Mimics
Understanding how the "Caffeidine Acid Sodium Salt" complex behaves in a biological environment is critical. Studies have already used techniques like fluorescence quenching, UV/vis, and FTIR spectroscopy to confirm that caffeine and caffeic acid interact and induce conformational changes in each other. nih.govwiley.com Future work should employ more advanced spectroscopic methods to probe these interactions in real-time and within environments that mimic biological systems, such as liposomes or micelles.
Promising advanced techniques include:
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide detailed information about the spatial proximity of atoms between caffeine and caffeic acid within the complex, confirming the structure of their interaction in solution. nih.gov
Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can monitor the electronic and structural dynamics of the complex immediately following light excitation, revealing how energy is transferred or dissipated between the two molecules, which could be relevant to its antioxidant or photoprotective potential.
Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide a vibrational fingerprint of the molecule at very low concentrations, making it ideal for studying the complex's interaction with model cell membranes or specific proteins without the need for fluorescent labels.
Table 2: Advanced Spectroscopic Techniques for Dynamic Analysis
| Spectroscopic Probe | Information Yielded | Application in Biological Mimics |
|---|---|---|
| 2D NMR (NOESY) | Through-space atomic proximities, complex conformation in solution. nih.gov | Determining the stable structure of the complex when partitioned into a lipid bilayer. |
| Femtosecond Transient Absorption | Ultrafast molecular dynamics, charge transfer, and energy relaxation pathways. | Understanding the initial steps of photo-induced processes or antioxidant activity. |
Refinement of Computational Models for Predicting Complex Biological System Interactions
Computational modeling offers a powerful tool to predict and understand the behavior of the caffeic acid-caffeine complex at a molecular level. While models have been used to study caffeine's interaction with receptors and to design new caffeic acid derivatives, refining these models for a multi-component salt complex is a necessary next step. researchgate.netnih.gov
Future research should focus on:
Developing Specific Force Fields: Current computational force fields may not accurately represent the non-covalent interactions (especially hydrogen bonds and π-stacking) within the caffeine-caffeic acid complex. Developing and validating a specific force field for this pair will lead to more accurate molecular dynamics simulations.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid models can be used to study potential chemical reactions or charge-transfer processes involving the complex. The reactive center can be treated with high-level quantum mechanics, while the surrounding environment (like a protein binding pocket or solvent) is treated with classical molecular mechanics.
Advanced Docking and Screening: Using refined models, high-throughput virtual screening could be performed to predict how the complex might interact with a wide range of biological targets, helping to prioritize experimental studies. mdpi.com
Table 3: Computational Modeling Approaches
| Modeling Technique | Purpose | Expected Outcome |
|---|---|---|
| Force Field Development | Improve the accuracy of classical simulations for this specific complex. | More reliable predictions of the complex's conformation, stability, and dynamics. |
| QM/MM Simulations | Model electronic events like charge transfer or reactions within a biological site. | Insight into potential mechanisms of action, such as enzyme inhibition or radical scavenging. |
Exploration of Novel Biological Targets and Pathways for Mechanistic Understanding in Preclinical Models
While the individual biological activities of caffeine and caffeic acid are well-documented, the effects of a combined salt complex are unknown. biointerfaceresearch.commdpi.comnih.gov Caffeine is known to act as an adenosine (B11128) receptor antagonist, while caffeic acid has demonstrated a wide range of activities, including antioxidant and anti-inflammatory effects. researchgate.netresearchgate.net Future preclinical research should investigate whether the complex exhibits synergistic or novel biological activities.
Potential areas for exploration include:
Multi-Target Receptor Binding Assays: Screening the complex against a panel of receptors, particularly those in the central nervous system, could reveal novel targets beyond the known adenosine receptors for caffeine. researchgate.net
Transcriptomic and Proteomic Analysis: Treating specific cell lines (e.g., neuronal cells, immune cells) with the complex and analyzing the resulting changes in gene and protein expression can provide an unbiased view of the biological pathways it modulates.
Investigating Synergistic Effects: Preclinical models of diseases where both inflammation and metabolic activity are implicated (e.g., neuroinflammation) would be ideal for testing whether the complex provides greater efficacy than its individual components. For instance, studies have shown that both compounds can modify growth regulatory pathways in cancer cells, and their combined effect could be more potent. aacrjournals.org
Table 4: Potential Novel Biological Targets and Pathways
| Potential Target/Pathway | Rationale | Preclinical Model |
|---|---|---|
| Adenosine and Dopamine Receptor Heteromers | Caffeine (adenosine antagonist) and caffeic acid (antioxidant) could synergistically modulate neurotransmitter systems relevant to neurodegenerative diseases. | Cell lines expressing receptor heteromers; animal models of Parkinson's disease. |
| NF-κB and Nrf2 Signaling Pathways | Caffeic acid is a known anti-inflammatory (inhibits NF-κB), and caffeine can modulate signaling. The complex may offer dual pathway regulation. | Macrophage cell lines stimulated with LPS; models of inflammatory disease. |
Q & A
Q. How is Caffeidine Acid Sodium Salt synthesized and characterized in laboratory settings?
Methodological Answer: Synthesis typically involves neutralization of caffeidine acid with sodium hydroxide, followed by crystallization. Characterization includes:
- pH testing using universal indicator paper to confirm neutrality (pH ≈7) .
- Solubility profiling in polar (water, ethanol) and non-polar solvents (hexane) to classify solubility .
- Spectroscopic validation (e.g., FT-IR for functional groups, NMR for structural confirmation) .
- Purity assessment via HPLC or gravimetric analysis, with thresholds ≥95% purity for reproducible experiments .
Q. What are the recommended methods for determining the solubility profile of this compound in various solvents?
Methodological Answer:
- Saturation point determination : Incrementally add solute to solvent until undissolved residue persists. Filter and quantify dissolved salt gravimetrically .
- Temperature-dependent solubility : Use a water bath to test solubility across 0–100°C, with data plotted as solubility vs. temperature curves .
- Solvent polarity correlation : Compare solubility in solvents with known polarity indices (e.g., water, ethanol, acetone) to establish structure-solubility relationships .
Q. How should researchers design experiments to confirm the acidic/basic nature of this compound solutions?
Methodological Answer:
- Litmus/universal indicator tests : Immerse pH paper in 0.1 M aqueous solutions; acidic salts (pH <7) suggest incomplete neutralization, while basic salts (pH >7) indicate excess base .
- Titration with standardized HCl/NaOH : Monitor pH changes to identify buffering regions, which reflect residual acidic/basic groups .
- Comparative analysis : Cross-reference results with structurally similar salts (e.g., sodium acetate vs. sodium carbonate) to validate classification .
Advanced Research Questions
Q. What advanced spectroscopic techniques are optimal for elucidating the molecular structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- FT-IR : Identify carboxylate (COO⁻) stretches (~1550–1650 cm⁻¹) and aromatic (caffeine moiety) C-H bends .
- NMR (¹H/¹³C) : Assign peaks to sodium-bound vs. free carboxyl groups and aromatic protons. Use deuterated solvents (D₂O) to avoid interference .
- X-ray crystallography : Resolve crystal packing and ionic interactions; compare with NIST reference data for validation .
- Data cross-validation : Overlay spectral results with computational models (e.g., DFT simulations) to confirm bond angles and charge distribution .
Q. How can researchers resolve contradictions in experimental data related to the stability of this compound under varying physiological conditions?
Methodological Answer:
- Controlled degradation studies : Expose the compound to pH 1–13 buffers at 37°C and monitor decomposition via LC-MS. Use Arrhenius plots to predict shelf-life .
- Batch-to-batch consistency checks : Quantify salt content and impurities (e.g., residual solvents) using ion chromatography and Karl Fischer titration .
- Error source analysis : Compare hygroscopicity effects (e.g., moisture uptake altering solubility) across labs using standardized drying protocols .
Q. What strategies are recommended for optimizing the reproducibility of pharmacological assays involving this compound?
Methodological Answer:
- Standardized stock solutions : Prepare solutions in inert buffers (e.g., PBS, pH 7.4) and validate concentrations via UV-Vis spectrophotometry at λ_max .
- Negative controls : Include sodium-free analogs (e.g., caffeidine acid) to isolate sodium-specific effects .
- Data normalization : Adjust for batch-specific variations (e.g., salt content ±5%) using peptide-content-like correction factors .
Q. How should researchers design studies to investigate the renal sodium-handling effects of this compound in vivo?
Methodological Answer:
- Dose-response protocols : Administer escalating doses in animal models and collect 24-hour urine for sodium excretion analysis (flame photometry/ion-selective electrodes) .
- Control cohorts : Compare with known sodium-handling modulators (e.g., caffeine, thiazides) to contextualize mechanisms .
- Tissue distribution studies : Use radiolabeled sodium (²²Na) to track renal vs. systemic retention .
Methodological Considerations for Data Analysis
Q. What statistical approaches are critical for interpreting contradictory results in salt stability studies?
Methodological Answer:
- Multivariate regression : Correlate degradation rates with variables like pH, temperature, and ionic strength .
- Principal Component Analysis (PCA) : Identify outlier datasets (e.g., anomalous impurity levels) across batches .
- Error bars and confidence intervals : Report mean ± SEM with n≥3 replicates to distinguish technical vs. biological variability .
Q. How can researchers validate the accuracy of salt quantification methods in complex matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
